4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine
Overview
Description
Synthesis Analysis
OBTA can be synthesized through several methods, including the reaction of cyclohexanone with nitromethane, followed by reduction with sodium borohydride and cyclization. OBTA can also be synthesized through a one-pot reaction, involving the condensation of a cyclohexanone derivative with an amine and a dienophile, followed by cyclization. The reaction can be catalyzed by Lewis acids or Brønsted acids.Molecular Structure Analysis
The molecular formula of OBTA is C9H15NO . The InChI code is 1S/C9H15NO/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6-8H,1-5,10H2 . The molecular weight is 153.22 g/mol .Physical And Chemical Properties Analysis
OBTA is a white crystalline solid that is insoluble in water but soluble in organic solvents. It has a melting point of 120-121°C and a boiling point of 248°C at atmospheric pressure.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Fused and Spirocyclic Oxygen-Containing Cyclobutanone Derivatives: An approach involving ketene [2+2] cycloaddition with vinyl ethers, using alicyclic chloroanhydrides as ketene sources and cyclic vinyl ethers in the reaction, has led to the formation of 2-oxaspiro(bicyclo[3.2.0]heptane-7,1′-cycloalkane)-6-ones, demonstrating the compound's role in creating conformationally restricted building blocks useful in medicinal chemistry and organic synthesis (Ryabukhin et al., 2014).
Medicinal Chemistry Applications
Cyclobutane-Derived Diamines for Drug Discovery
Cyclobutane diamines, such as 6-amino-3-azaspiro[3.3]heptane, are identified as promising sterically constrained diamine building blocks in drug discovery. Methods for synthesizing Boc-monoprotected derivatives of these compounds have been developed, highlighting their potential as constituents of commercially available drugs (Radchenko et al., 2010).
Polysubstituted 2-Oxaspiro[3.3]heptanes in Medicinal Chemistry
Research on intermolecular crossed [2 + 2] cycloaddition promoted by visible-light triplet photosensitization has enabled access to polysubstituted 2-oxaspiro[3.3]heptanes. These compounds are of interest in medicinal chemistry as gem-dimethyl and carbonyl bioisosteres, demonstrating the utility of 4-oxaspiro compounds in developing bioactive molecules (Murray et al., 2021).
Antibacterial Activity of Azaspiro[2.4]heptan-5-yl-8-methoxyquinolines
A study on novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines has shown potent antibacterial activity against respiratory pathogens, suggesting the potential of 4-oxaspiro derivatives in antibacterial drug development (Odagiri et al., 2013).
Safety And Hazards
properties
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6-8H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRAFRAABTWAQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C3C2OCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine | |
CAS RN |
1424386-32-2 | |
Record name | 4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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